molecular formula C12H8ClNO2 B14446774 Benzene, 1-chloro-4-(4-nitrosophenoxy)- CAS No. 73143-90-5

Benzene, 1-chloro-4-(4-nitrosophenoxy)-

Cat. No.: B14446774
CAS No.: 73143-90-5
M. Wt: 233.65 g/mol
InChI Key: MPUBELFDJUTMHR-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-(4-nitrosophenoxy)-: is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a chlorine atom and a nitrosophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(4-nitrosophenoxy)- typically involves the nitration of chlorobenzene followed by the introduction of a nitrosophenoxy group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:

    Nitration of Chlorobenzene: Chlorobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, forming 1-chloro-4-nitrobenzene.

    Reduction to Amino Compound: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid, resulting in 1-chloro-4-aminobenzene.

    Nitrosation: Finally, the amino group is converted to a nitroso group using nitrous acid, yielding Benzene, 1-chloro-4-(4-nitrosophenoxy)-.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-chloro-4-(4-nitrosophenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitroso group back to an amino group.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can replace the chlorine atom under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzene, 1-chloro-4-(4-nitrosophenoxy)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitroso compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of pharmaceuticals that target specific biological pathways. The nitroso group can be modified to create compounds with desired therapeutic properties.

Industry: In the industrial sector, Benzene, 1-chloro-4-(4-nitrosophenoxy)- can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-(4-nitrosophenoxy)- involves its interaction with molecular targets through its nitroso and chloro groups. The nitroso group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Benzene, 1-chloro-4-nitroso-
  • Benzene, 1-chloro-4-nitro-
  • Benzene, 1-chloro-4-aminophenoxy-

Comparison: Benzene, 1-chloro-4-(4-nitrosophenoxy)- is unique due to the presence of both a nitroso group and a phenoxy group This combination imparts distinct chemical properties and reactivity compared to similar compounds

Properties

CAS No.

73143-90-5

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

1-chloro-4-(4-nitrosophenoxy)benzene

InChI

InChI=1S/C12H8ClNO2/c13-9-1-5-11(6-2-9)16-12-7-3-10(14-15)4-8-12/h1-8H

InChI Key

MPUBELFDJUTMHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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